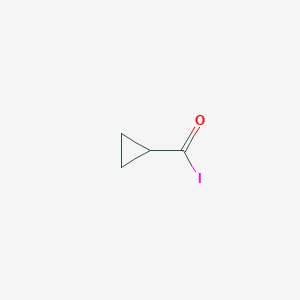
Cyclopropanecarbonyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarbonyl iodide is an organic compound with the molecular formula C₄H₅IO. It is a derivative of cyclopropane, a three-membered ring structure known for its high ring strain and reactivity. The presence of the carbonyl and iodide groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl iodide can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with iodine and a suitable dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods. Industrial processes may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarbonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding cyclopropanecarbonyl derivatives.
Reduction Reactions: The carbonyl group can be reduced to form cyclopropylmethanol or other reduced products.
Oxidation Reactions: The compound can be oxidized to form cyclopropanecarboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
Substitution: Cyclopropanecarbonyl derivatives (e.g., cyclopropanecarbonyl amine).
Reduction: Cyclopropylmethanol.
Oxidation: Cyclopropanecarboxylic acid.
Scientific Research Applications
Cyclopropanecarbonyl iodide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various cyclopropane derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Cyclopropane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of cyclopropanecarbonyl iodide involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can undergo nucleophilic substitution, where the iodide group is replaced by other nucleophiles. Additionally, the carbonyl group can participate in various reactions, including reductions and oxidations, leading to the formation of different products.
Comparison with Similar Compounds
Cyclopropanecarbonyl iodide can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an iodide.
Cyclopropylmethanol: A reduced form of this compound with a hydroxyl group.
Cyclopropylamine: Contains an amine group instead of an iodide.
Uniqueness: this compound is unique due to the presence of both the carbonyl and iodide groups, which confer distinct reactivity and synthetic utility. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
79929-34-3 |
|---|---|
Molecular Formula |
C4H5IO |
Molecular Weight |
195.99 g/mol |
IUPAC Name |
cyclopropanecarbonyl iodide |
InChI |
InChI=1S/C4H5IO/c5-4(6)3-1-2-3/h3H,1-2H2 |
InChI Key |
VLDNBNFNOHDMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















